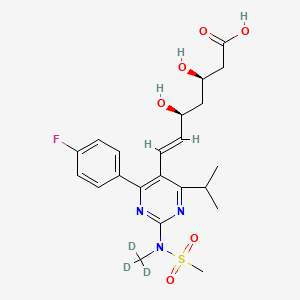

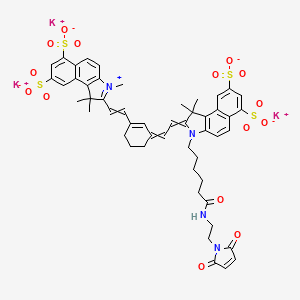

![molecular formula C24H21F3N6O2 B11928895 1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BPR1R024 is an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). This compound has shown significant potential in cancer immunotherapy due to its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPR1R024 involves property-driven optimization of a clinical multitargeting kinase inhibitor, BPR1K871. The unique 7-aminoquinazoline scaffold of BPR1R024 interacts with the CSF1R hinge region through nonclassical hydrogen-bonding interactions, enhancing its potency . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production methods for BPR1R024 are not explicitly detailed in available sources. given its pharmaceutical application, it is likely produced under stringent conditions adhering to Good Manufacturing Practices (GMP) to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

BPR1R024 primarily undergoes inhibition reactions where it binds to the CSF1R, preventing its activation. This interaction is crucial for its antitumor and immunomodulatory activities .

Common Reagents and Conditions

The compound is tested in various in vitro and in vivo conditions to assess its efficacy. Common reagents include CSF1R ligands such as colony-stimulating factor 1 and interleukin 34, which are used to activate the receptor in experimental setups .

Major Products Formed

The primary product of BPR1R024’s interaction is the inhibition of CSF1R signaling, leading to reduced survival of protumor M2-like macrophages and minimal effects on antitumor M1-like macrophages .

Scientific Research Applications

BPR1R024 has several scientific research applications:

Cancer Immunotherapy: It is used to modulate the tumor microenvironment by targeting tumor-associated macrophages, thereby enhancing antitumor immunity.

Immuno-oncology Research: The compound is employed in studies investigating the role of CSF1R in immune responses and its potential as a therapeutic target.

Pharmacological Studies: BPR1R024 is used to explore the pharmacokinetics and pharmacodynamics of CSF1R inhibitors.

Mechanism of Action

BPR1R024 exerts its effects by selectively inhibiting the colony-stimulating factor-1 receptor. This inhibition prevents the receptor’s activation by its ligands, colony-stimulating factor 1 and interleukin 34, thereby blocking downstream signaling pathways involved in macrophage differentiation and survival . The compound specifically targets protumor M2-like macrophages, reducing their survival and promoting a shift towards antitumor M1-like macrophages .

Comparison with Similar Compounds

BPR1R024 is compared with other CSF1R inhibitors such as:

Pexidartinib: Another CSF1R inhibitor used in the treatment of tenosynovial giant cell tumor.

Emactuzumab: A monoclonal antibody targeting CSF1R, used in cancer therapy.

BPR1R024 is unique due to its high selectivity for CSF1R and its oral bioavailability, making it a promising candidate for cancer immunotherapy .

Properties

Molecular Formula |

C24H21F3N6O2 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea |

InChI |

InChI=1S/C24H21F3N6O2/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27/h3-12,14H,13H2,1-2H3,(H2,29,32,34) |

InChI Key |

ORYMWWSJZRCUSV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

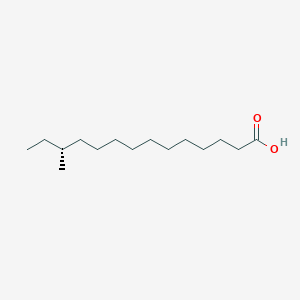

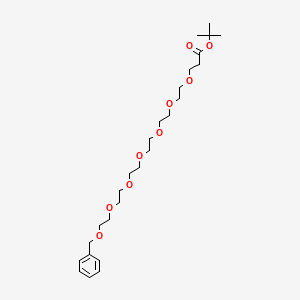

![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)

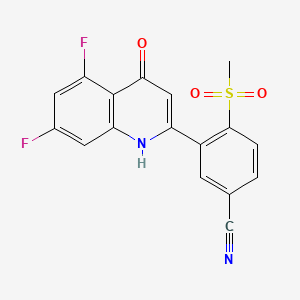

![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)

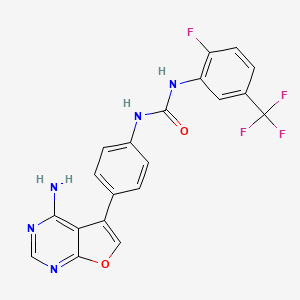

![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)

![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)